molecular formula C15H11NO2 B1602494 6-Aminoflavone CAS No. 4613-53-0

6-Aminoflavone

Cat. No.: B1602494
CAS No.: 4613-53-0
M. Wt: 237.25 g/mol
InChI Key: YWHKBWPNCFDUPQ-UHFFFAOYSA-N
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Description

6-Aminoflavone is a synthetic flavonoid compound characterized by the presence of an amino group attached to the flavone nucleus. Flavones are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoflavone typically involves the Buchwald coupling reaction of 6-bromoflavone with benzophenone imine, using a palladium (II) catalyst and xantphos as a ligand, with cesium carbonate as a base in dioxane at 90°C. The resulting imine is then hydrolyzed with trifluoroacetic acid in tetrahydrofuran at room temperature to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Hydroxyflavone
  • Apigenin
  • Chrysin
  • Daidzein
  • Genistein

Comparison: 6-Aminoflavone is unique among flavones due to its amino group, which enhances its biological activity and therapeutic potential. Unlike other flavones such as 6-Hydroxyflavone and Apigenin, this compound has shown specific anticancer activity through topoisomerase II inhibition . Additionally, its neuroprotective and anti-inflammatory effects further distinguish it from other similar compounds .

Properties

IUPAC Name

6-amino-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHKBWPNCFDUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584330
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4613-53-0
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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